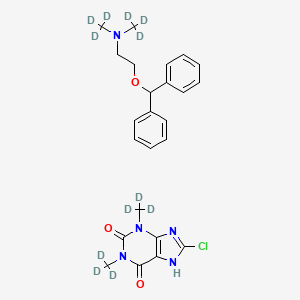

Dimenhydrinate-d12

Description

Structure

2D Structure

Properties

Molecular Formula |

C24H28ClN5O3 |

|---|---|

Molecular Weight |

482.0 g/mol |

IUPAC Name |

2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine;8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10)/i2*1D3,2D3 |

InChI Key |

NFLLKCVHYJRNRH-RLNBIOQVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC(=N2)Cl.[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C([2H])([2H])[2H] |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment for Dimenhydrinate D12

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Architectures

The introduction of deuterium into organic molecules is a cornerstone of various scientific fields, including medicinal chemistry and metabolic studies. researchgate.netrsc.org The increased stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can alter a molecule's metabolic profile. mdpi.comnih.gov Developing efficient and selective methods for deuterium incorporation is therefore a significant area of chemical research. researchgate.netrsc.org

Hydrogen-Deuterium (H-D) exchange is a fundamental process for substituting hydrogen with deuterium in a chemical compound. mdpi.com This reaction typically involves a deuterating agent, most commonly deuterium oxide (D₂O), which serves as the source of deuterium. mdpi.comvapourtec.com The exchange can be catalyzed by acids or bases, and the reaction rate is highly dependent on the pH of the solution. mdpi.comacs.org

The mechanism often proceeds through acid-base catalysis, which facilitates the exchange at activated carbon centers through processes like enolization. mdpi.com The rate of H-D exchange generally increases with a rise in pH. mdpi.com Optimization of H-D exchange involves controlling several factors:

pH: The rate constant for the exchange reaction often shows a V-shaped curve when plotted against pH, with a minimum rate typically between pH 2 and 3. mdpi.com

Catalyst: The choice of acid or base catalyst is crucial. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be a highly effective base for achieving high deuteration efficiency in certain ketones. mdpi.com Metal catalysts, such as palladium or platinum, are also commonly used, particularly in hydrothermal deuteration processes. ansto.gov.au

Temperature: Elevated temperatures are often required to drive the reaction, especially for less acidic protons. ansto.gov.auacs.org

Solvent: The choice of solvent can influence reaction rates and selectivity. acs.org

The structural features of the molecule itself also play a significant role. The acidity of the hydrogens, inductive effects from nearby functional groups, and steric hindrance can all affect the ease of exchange. mdpi.com For example, hydrogens on atoms adjacent to carbonyl groups or aromatic rings are often more susceptible to exchange. mdpi.comlibretexts.org

Table 1: Factors Influencing Hydrogen-Deuterium Exchange

| Factor | Influence on Deuteration | Examples of Control/Optimization |

|---|---|---|

| pH | Strongly affects reaction rate; V-shaped rate vs. pH curve. mdpi.com | Adjusting solution pH with acid or base catalysts. mdpi.com |

| Catalyst | Determines reaction pathway and efficiency. mdpi.comansto.gov.au | Use of metal catalysts (Pd, Pt) or organic bases (DBU). mdpi.comansto.gov.au |

| Temperature | Higher temperatures increase reaction rates. ansto.gov.auacs.org | Optimization of reaction temperature for specific substrates. acs.org |

| Deuterium Source | Provides the deuterium for exchange. | Use of D₂O, deuterated solvents, or D₂ gas. mdpi.comnih.gov |

| Molecular Structure | Acidity of protons and steric factors impact exchangeability. mdpi.com | Targeting specific functional groups known for lability. mdpi.com |

Dimenhydrinate (B1670652) is composed of diphenhydramine (B27) and 8-chlorotheophylline (B119741). wikipedia.orgnih.gov The synthesis of Dimenhydrinate-d12 (B1146425) involves the site-specific deuteration of one or both of these components. Given that this compound is typically used as a standard for Dimenhydrinate, the deuteration is most logically placed on the active diphenhydramine moiety.

The synthesis of selectively deuterated amines, such as diphenhydramine, is an area of active research. rsc.org One strategy involves the dehalogenative deuteration of aryl halides, which is a convenient method for accessing versatile deuterated products. nsf.gov For diphenhydramine, this could involve synthesizing a halogenated precursor and then replacing the halogen with deuterium. Another approach is the direct H-D exchange on the final molecule or a late-stage intermediate.

For diphenhydramine, there are several potential sites for deuteration: the two phenyl rings, the carbon atom bonded to the oxygen, the carbon atoms of the ethylamine (B1201723) chain, and the two methyl groups on the nitrogen atom. Site-specific deuteration can be achieved by selecting appropriate catalysts and reaction conditions. For example, iridium-catalyzed H-D exchange has been shown to be effective for the ortho-deuteration of aromatic rings. acs.org Base-catalyzed exchange can target protons alpha to a heteroatom. acs.org A common synthetic target is Diphenhydramine-d6, where the two methyl groups on the nitrogen are deuterated. medchemexpress.com The synthesis of this compound would involve more extensive labeling, potentially on the aromatic rings of the diphenhydramine molecule. nsf.gov Once the deuterated diphenhydramine is synthesized, it is combined with 8-chlorotheophylline to form the this compound salt.

Advanced Synthetic Approaches in Deuterated Compound Production

To improve the efficiency, selectivity, and scalability of deuteration, advanced synthetic methodologies have been developed. These techniques offer significant advantages over traditional batch processing. vapourtec.comx-chemrx.com

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, has emerged as a powerful tool for producing deuterated compounds. ansto.gov.aux-chemrx.comcolab.ws This methodology offers several advantages over traditional batch synthesis:

Enhanced Efficiency and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. vapourtec.comx-chemrx.com This level of control can lead to higher yields, improved selectivity, and minimized decomposition of sensitive compounds. vapourtec.comansto.gov.au

Improved Safety: By generating reactive species like deuterium gas on-demand and in small quantities, flow chemistry enhances the safety of the process. nih.gov It also allows for high-pressure and high-temperature reactions to be conducted more safely than in large batch reactors. vapourtec.com

Scalability: While traditional batch deuteration can be labor-intensive and difficult to scale up, flow systems offer a more straightforward path to larger-scale synthesis. vapourtec.comansto.gov.au

High Deuterium Efficiency: Systems like the H-Cube®, which use electrolytic decomposition of D₂O to generate D₂ gas, consume very little of the expensive deuterium source, leading to high efficiency. nih.gov

The National Deuteration Facility (NDF) at ANSTO, for example, has incorporated Vapourtec flow chemistry systems to enhance their production of deuterated molecules, aiming to scale up labeling and fine-tune reaction control. vapourtec.comansto.gov.au

Table 2: Comparison of Batch vs. Flow Chemistry for Deuteration

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Control | Less precise; temperature/concentration gradients. vapourtec.com | Precise control of temperature, pressure, time. vapourtec.comx-chemrx.com |

| Safety | Higher risks with high pressures and temperatures. vapourtec.com | Enhanced safety, small reaction volumes. nih.gov |

| Scalability | Labor-intensive, difficult to scale. ansto.gov.au | Easier to scale up for larger production. vapourtec.com |

| Efficiency | Can lead to decomposition and lower selectivity. ansto.gov.au | Improved selectivity and minimized decomposition. vapourtec.comansto.gov.au |

| Reagent Handling | Often requires handling large quantities of reagents. | On-demand generation of reactive species is possible. nih.gov |

Microwave-assisted synthesis has become a widely adopted technique for accelerating chemical reactions, including deuterium labeling. mdpi.comacs.orgresearchgate.net By using microwave irradiation to rapidly heat the reaction mixture, this method can dramatically reduce reaction times compared to conventional heating methods. acs.org

Key findings from research into microwave-assisted deuteration include:

Drastic Reduction in Reaction Time: For the H-D exchange in ketones, microwave-assisted protocols reduced the required reaction time from 75-94 hours under reflux conditions to just 40-200 minutes at 180°C. acs.org

High Isotope Efficiency: The reactions are often highly efficient in terms of isotope incorporation. researchgate.net

Broad Applicability: The method has been successfully applied to a wide range of substrates, including phenols, indoles, carbonyl compounds, and complex drug molecules. researchgate.netnih.gov For instance, a convenient, one-step synthesis of labeled volatile phenols for use as internal standards was developed using this technique. nih.gov

Selective Labeling: In many cases, microwave heating can provide selective deuteration. For example, microwave-assisted deuteration of certain amino acids and amines using a Pd/C-Al-D₂O system at 120°C resulted in complete and selective H-D exchange of benzylic hydrogens within 30 minutes. mdpi.com

This rapid and efficient method is particularly valuable for the on-demand synthesis of deuterated standards required for analytical studies. acs.orgnih.gov

Characterization of Isotopic Purity and Regioselectivity in this compound

After synthesis, it is imperative to characterize the resulting deuterated compound to determine its isotopic purity and the specific location of the deuterium atoms (regioselectivity). Isotopic purity refers to the percentage of the compound that has been successfully labeled with the desired number of deuterium atoms. nih.gov

The primary analytical techniques used for this characterization are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are used to confirm the structure and determine the regioselectivity of deuteration. mdpi.com In ¹H NMR, the disappearance of a signal indicates that the corresponding proton has been replaced by deuterium. ²H NMR directly detects the deuterium nuclei, providing unambiguous evidence of their presence and location within the molecule.

The combination of these techniques provides a comprehensive characterization of the synthesized this compound, ensuring its quality and suitability for use as an internal standard in quantitative mass spectrometry applications. acs.orgresearchgate.net

Table 3: Analytical Techniques for Characterizing this compound

| Technique | Information Provided | Key Advantages |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Isotopic purity, distribution of isotopologues. nih.govalmacgroup.com | High sensitivity, low sample consumption, rapid analysis. nih.govresearchgate.net |

| ¹H NMR Spectroscopy | Location of deuteration (by signal disappearance). mdpi.com | Provides structural information and confirms exchange sites. |

| ²H NMR Spectroscopy | Direct detection and location of deuterium atoms. mdpi.com | Unambiguous confirmation of deuteration sites (regioselectivity). |

Methodologies for Quantifying Deuterium Content

Accurately determining the deuterium content, or isotopic enrichment, of this compound is essential for its application. The primary analytical techniques for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry separates ions based on their mass-to-charge ratio, making it an effective tool for quantifying deuterium incorporation. acs.org The mass of a deuterated compound is higher than its non-deuterated counterpart by approximately 1.006 Da for each deuterium atom that replaces a protium (B1232500) atom. nih.gov By analyzing the mass spectrum, the relative abundances of the d12 isotopologue and other lower-deuterated species can be determined. acs.org

High-resolution mass spectrometry (HR-MS) is particularly valuable as it can resolve the isotopic distribution and provide a precise calculation of enrichment. rsc.org Isotope Ratio Mass Spectrometry (IRMS) is another specialized MS technique designed for highly accurate measurements of isotope ratios, such as D/H, in a sample. acs.orgnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive method for quantifying deuterium content. rug.nl Several NMR-based approaches can be employed.

Quantitative ¹H-NMR: In proton NMR, the degree of deuteration can be calculated by comparing the diminished integral of a proton signal at a specific site to a non-deuterated internal standard or a signal from a non-deuterated position within the same molecule. nih.govoup.com

Quantitative ²H-NMR (D-NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com The integral of the deuterium signal is proportional to the number of deuterium atoms present. sigmaaldrich.com D-NMR is especially useful for highly enriched compounds and can be used with non-deuterated solvents. sigmaaldrich.com It allows for the direct quantification of deuterium at specific sites, including labile positions like -ND₂. sigmaaldrich.com

Quantitative ¹³C-NMR: The presence of deuterium on a carbon or an adjacent carbon causes a small, predictable shift in the ¹³C resonance signal (an isotope shift). nih.gov By resolving and integrating the signals of the different isotopologues in a ¹³C spectrum, the degree of deuteration at specific sites can be quantified. nih.gov

The following table provides a comparative overview of these methodologies.

| Methodology | Principle | Advantages | Limitations |

| Mass Spectrometry (MS) | Separates ions by mass-to-charge ratio to determine the abundance of different isotopologues. acs.org | High sensitivity; requires very small sample amounts. nih.govresearchgate.net | Can struggle to differentiate between isotopomers (positional isomers); instrument setup can be complex. rug.nl |

| ¹H-NMR Spectroscopy | Measures the reduction of proton signals at deuterated sites relative to a standard. nih.gov | Widely available; straightforward data interpretation for simple cases. | Limited utility for highly deuterated compounds due to weak residual proton signals. sigmaaldrich.com |

| ²H-NMR Spectroscopy | Directly detects and quantifies deuterium nuclei. sigmaaldrich.com | Provides direct, site-specific quantification; excellent for highly enriched compounds. sigmaaldrich.com | Lower sensitivity compared to ¹H-NMR; requires longer acquisition times. sigmaaldrich.com |

| ¹³C-NMR Spectroscopy | Quantifies based on deuterium-induced isotopic shifts on ¹³C signals. nih.gov | Provides site-specific information; can resolve signals from different isotopologues. nih.gov | Lower sensitivity; can be complex to analyze for randomly deuterated compounds. nih.gov |

Elucidation of Deuteration Site Specificity

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the primary tool for determining the exact position of isotopic labels. rug.nlscispace.comresearchgate.net Its key advantage over mass spectrometry is that it provides unambiguous, site-specific information. rug.nloup.comnih.gov

¹H-NMR: The most straightforward method for confirming site specificity is by observing the disappearance of signals in the proton NMR spectrum. oup.com For this compound, the complete absence of the singlet peaks corresponding to the four N-CH₃ groups would confirm that these positions are fully deuterated.

²H-NMR: A deuterium NMR spectrum provides direct evidence of the label's location. sigmaaldrich.comscispace.com It will show signals only for the deuterium atoms, and their chemical shifts will directly correspond to the deuterated positions in the molecule. sigmaaldrich.com

¹³C-NMR: In a carbon-13 NMR spectrum, carbons directly bonded to deuterium exhibit a characteristic splitting pattern (due to C-D coupling) and an upfield isotopic shift. cdnsciencepub.com For this compound, the signals for the four methyl carbons would show these effects, confirming their deuteration.

2D NMR Correlation Spectroscopy: Two-dimensional NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), can definitively link protons to the carbons they are attached to. In a deuterium-decoupled correlation experiment, the absence of a cross-peak for a specific carbon confirms that it is deuterated. cdnsciencepub.com

The table below summarizes the key research findings related to the elucidation of deuteration site specificity using NMR.

| Research Finding | Technique(s) Used | Significance |

| Site-Specific Information | ²H-NMR, Site-Specific Natural Isotope Fractionation-NMR (SNIF-NMR) | NMR is a primary advantage over mass spectrometry for determining the specific location of isotopes within a molecule, as MS cannot typically differentiate between isotopomers. rug.nlscispace.comresearchgate.net |

| Confirmation by Signal Disappearance | ¹H-NMR, 2D NOESY | The disappearance of a proton signal or its corresponding cross-peaks in a 2D spectrum after deuteration provides clear evidence of site-specific labeling. oup.com |

| Direct Detection of Deuterium | ²H-NMR | Allows for the direct observation and assignment of deuterium signals, providing unambiguous confirmation of the deuteration sites. sigmaaldrich.com |

| Analysis via Isotope Shifts | ¹³C-NMR | Deuterium labeling induces shifts in the signals of neighboring ¹³C atoms, which can be used to analyze the position and extent of deuteration. nih.govcdnsciencepub.com |

Analytical Applications of Dimenhydrinate D12 in Quantitative Bioanalysis Research

Principles and Practices of Dimenhydrinate-d12 (B1146425) as a Stable Isotope-Labeled Internal Standard (SIL-IS)

The fundamental principle behind using a SIL-IS, such as this compound, is that it is chemically identical to the analyte of interest (dimenhydrinate) but has a different mass due to the substitution of hydrogen atoms with deuterium (B1214612). clearsynth.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample preparation and analysis. uni-muenchen.de this compound is added to a biological sample at a known concentration at the earliest stage of the sample preparation process. nih.gov By tracking the signal of this compound, any physical or chemical changes the analyte undergoes during extraction, chromatography, and ionization can be effectively normalized. The final concentration of the analyte is determined by calculating the ratio of the analyte's response to the internal standard's response. scioninstruments.com

Advantages of SIL-IS over Structural Analogs in LC-MS Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS) bioanalysis, the choice of internal standard is crucial. While structural analogs (compounds with similar chemical structures to the analyte) can be used, SIL-IS like this compound offer significant advantages. nih.govscispace.com

Co-elution and Matrix Effect Compensation : A SIL-IS will have nearly identical chromatographic retention times and physicochemical properties to the unlabeled analyte. uni-muenchen.de This co-elution is critical for compensating for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting components from the biological matrix (e.g., plasma, urine). nih.gov Since both this compound and dimenhydrinate (B1670652) experience the same matrix effects at the same time, the ratio of their signals remains constant, leading to more accurate quantification. crimsonpublishers.com A structural analog, having a different chemical structure, may elute at a different time and be affected differently by the matrix, compromising accuracy. nih.gov

Similar Extraction Recovery : During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the SIL-IS will have virtually identical recovery to the analyte. A structural analog may have different extraction characteristics, leading to variability.

Improved Precision and Accuracy : Studies have demonstrated that methods employing SIL-IS exhibit significantly better precision and accuracy compared to those using structural analogs. scispace.comnih.gov For instance, one study showed that the variance in an assay using a SIL-IS was significantly lower than when using a structural analog. scispace.com

| Characteristic | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS |

|---|---|---|

| Chromatographic Retention | Nearly identical to analyte, ideal for matrix effect correction. uni-muenchen.de | Different from analyte, may not track matrix effects accurately. nih.gov |

| Extraction Recovery | Virtually identical to analyte. | May differ from analyte, introducing variability. |

| Ionization Efficiency | Essentially identical to analyte, subject to the same suppression/enhancement. nih.gov | Different from analyte, leading to dissimilar response to matrix. |

| Accuracy & Precision | High; corrects for most physical and matrix-related variations. scispace.comcrimsonpublishers.com | Lower; less effective at correcting for variability. nih.gov |

Mitigating Variability in Sample Preparation and Instrumental Analysis

Quantitative bioanalysis involves multiple steps, each being a potential source of error. This compound is instrumental in mitigating variability throughout this process. By adding the SIL-IS at the beginning of the workflow, it can account for: scioninstruments.comyoutube.com

Inconsistent Extraction Recovery : Losses during sample extraction and cleanup procedures are corrected for, as the analyte and IS are lost proportionally. texilajournal.com

Pipetting and Volumetric Errors : Minor inconsistencies in sample and solvent volumes are normalized by the analyte/IS ratio.

Instrumental Variability : Fluctuations in injection volume and mass spectrometer response are compensated for because both the analyte and the SIL-IS are affected simultaneously and to the same extent. nih.govyoutube.com

The use of a deuterated internal standard is a key component of a robust, high-throughput bioanalytical method, effectively minimizing the impact of both random and systematic errors. scioninstruments.com

Advanced Mass Spectrometric Techniques for this compound Quantification

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the detection method of choice for bioanalytical assays due to its high sensitivity and selectivity. scispace.com When using this compound, the instrument is typically operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (the molecular ion of the compound) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process provides high specificity, filtering out noise from other matrix components. nih.gov

Optimization of LC-MS/MS and GC-MS Parameters for Deuterated Analogs

Optimizing mass spectrometry parameters is essential for achieving the best sensitivity and avoiding analytical interferences. researchgate.net For this compound, this involves tuning the instrument to find the optimal precursor-to-product ion transitions for both the analyte and the internal standard.

LC-MS/MS Optimization : Key parameters include collision energy, declustering potential, and ion source settings (e.g., temperature, gas flows). The goal is to maximize the signal for the specific MRM transitions while ensuring there is no "cross-talk" between the analyte and IS channels. Cross-talk can occur if the unlabeled analyte contains natural isotopes (e.g., ¹³C) that give a signal at the mass of the IS, or if the IS contains some unlabeled analyte as an impurity. A sufficient mass difference (typically ≥ 3 amu) helps prevent this. cerilliant.com

GC-MS Optimization : In Gas Chromatography-Mass Spectrometry (GC-MS), similar principles apply. The deuterated standard should ideally behave identically to the analyte during derivatization (if required) and chromatography. scioninstruments.comyoutube.com It is important to note that in GC-MS, deuterated compounds sometimes have slightly shorter retention times than their non-deuterated counterparts. researchgate.net

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

|---|---|---|---|

| Dimenhydrinate (as Diphenhydramine) | 256.0 | 167.0 | 15 |

| This compound (Illustrative) | 268.0 | 179.0 | 15 |

Note: The parameters in Table 2 are illustrative and based on the known fragmentation of diphenhydramine (B27). nih.gov Actual values require experimental optimization.

Strategies for Addressing Matrix Effects and Ionization Suppression/Enhancement

Matrix effects are a major challenge in LC-MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting matrix components. bioanalysis-zone.comnih.gov This can lead to underestimation (ion suppression) or overestimation (ion enhancement) of the analyte concentration. eijppr.com

The most effective strategy to combat this is the use of a co-eluting SIL-IS like this compound. nih.govcrimsonpublishers.com Because the SIL-IS has the same chemical properties and retention time, it experiences the same degree of ionization suppression or enhancement as the analyte. texilajournal.com The ratio of their peak areas remains unaffected, thus correcting for the matrix effect and ensuring data accuracy. crimsonpublishers.com

Other strategies to reduce matrix effects, used in conjunction with a SIL-IS, include:

Optimizing Sample Preparation : Employing more rigorous cleanup techniques like SPE to remove interfering matrix components (e.g., phospholipids). nih.gov

Chromatographic Separation : Adjusting the HPLC method to better separate the analyte from matrix interferences. medipharmsai.com

Modifying Ionization Source : In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce susceptibility to matrix effects. nih.gov

Chromatographic Separation Considerations for Deuterated Dimenhydrinate

Ideally, a SIL-IS and its corresponding analyte should co-elute perfectly. However, a phenomenon known as the chromatographic isotope effect can sometimes lead to partial or complete separation of the deuterated and non-deuterated compounds. nih.gov This is particularly observed in reversed-phase HPLC, where deuterated compounds often elute slightly earlier than their protiated (non-deuterated) counterparts. cchmc.org

The primary cause of this effect is that carbon-deuterium (C-D) bonds are slightly shorter and stronger than carbon-hydrogen (C-H) bonds. This can lead to subtle differences in molecular volume and polarity, affecting the compound's interaction with the stationary phase of the chromatography column. cchmc.org

Factors influencing the chromatographic isotope effect include:

Degree and Position of Deuteration : A higher number of deuterium atoms can lead to a more pronounced separation.

Chromatographic Conditions : The choice of stationary phase, mobile phase composition, and temperature can all impact the degree of separation. cchmc.org

While complete co-elution is ideal for perfect matrix effect compensation, a small, consistent separation is often acceptable. The critical factor is that the separation does not cause the analyte and the SIL-IS to elute in regions with different matrix effects. If the separation is significant, it could compromise the ability of the internal standard to accurately track and correct for ionization variability. nih.gov

Impact of Deuterium Substitution on Retention Time Characteristics

The substitution of hydrogen with its heavier isotope, deuterium, in a molecule like this compound can lead to observable differences in chromatographic behavior, a phenomenon known as the deuterium isotope effect. nih.govacs.org This effect primarily manifests as a shift in retention time when the deuterated and non-deuterated (protiated) analogues are analyzed, particularly in high-resolution chromatographic systems like high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.govnih.gov

In reversed-phase liquid chromatography (RPLC), the most common mode for bioanalysis, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts. nih.govcchmc.org This is referred to as an "inverse isotope effect." nih.govoup.com The underlying principle is that the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This subtle difference can lead to a small decrease in the molecule's lipophilicity or polarizability, resulting in weaker hydrophobic binding interactions with the nonpolar stationary phase (e.g., a C18 column). cchmc.orgresearchgate.net Consequently, the deuterated molecule spends less time interacting with the stationary phase and elutes slightly earlier from the column. nih.gov

The magnitude of this retention time shift is influenced by several factors, including the number of deuterium atoms substituted and their specific locations within the molecule. nih.govresearchgate.net A higher degree of deuteration generally leads to a more pronounced shift. researchgate.net For instance, the difference in retention time between an analyte and its deuterated internal standard can be critical in quantitative bioanalysis, as incomplete co-elution could potentially expose the two species to different degrees of matrix effects during ionization in mass spectrometry, leading to inaccuracies. acs.org

Conversely, in normal-phase chromatography, the opposite effect, known as a "normal isotope effect," can be observed where the deuterated compound is retained longer. oup.com In gas chromatography, the nature of the stationary phase (polar vs. nonpolar) dictates whether the isotope effect is normal or inverse. nih.gov Nonpolar phases often result in the heavier isotopic compounds eluting earlier (inverse effect), while polar phases tend to show a normal isotope effect. nih.gov

| Chromatographic Mode | Typical Isotope Effect | Reason for Retention Time Shift | Reference |

|---|---|---|---|

| Reversed-Phase LC | Inverse (Deuterated elutes earlier) | Weaker hydrophobic interactions of the C-D bond with the nonpolar stationary phase. | nih.govcchmc.org |

| Normal-Phase LC | Normal (Deuterated elutes later) | Stronger polar interactions of the deuterated compound with the polar stationary phase. | oup.com |

| Gas Chromatography (Nonpolar column) | Inverse (Deuterated elutes earlier) | Lower polarizability and weaker van der Waals forces of the deuterated compound. | nih.gov |

| Gas Chromatography (Polar column) | Normal (Deuterated elutes later) | Stronger dipole-dipole or hydrogen bonding interactions for the deuterated compound. | nih.gov |

Development of Robust Chromatographic Methods for Deuterated and Non-deuterated Species

The development of robust and reliable chromatographic methods is essential for the accurate quantification of Dimenhydrinate and its deuterated internal standard, this compound, in biological matrices. The primary goal is to achieve adequate separation from endogenous interferences while ensuring symmetrical peak shapes and reproducible retention times. nih.govimpactfactor.org Given the potential for chromatographic shifts due to the deuterium isotope effect, method development must carefully consider several parameters to ensure the analyte and its internal standard behave predictably. acs.org

Column and Stationary Phase Selection: Reversed-phase columns, particularly those with C18 (octadecylsilane) stationary phases, are widely used for the analysis of Dimenhydrinate and its active moiety, Diphenhydramine. nih.govnih.gov These columns provide excellent retention and separation for moderately polar compounds from complex biological samples. The choice of stationary phase can influence the degree of separation between the deuterated and non-deuterated species. cchmc.org

Mobile Phase Optimization: The mobile phase composition is a critical factor in controlling retention and resolution. waters.com For Dimenhydrinate analysis, mobile phases typically consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govijpsr.com

Organic Solvent: Acetonitrile and methanol (B129727) are common choices. The choice between them can alter selectivity and potentially minimize or control the retention time gap between the analyte and its deuterated standard. waters.com

Aqueous Phase and pH: The pH of the mobile phase is crucial for ionizable compounds like Diphenhydramine. Adjusting the pH with modifiers like formic acid or ammonium (B1175870) bicarbonate can control the ionization state of the analyte, which in turn significantly affects its retention and peak shape. nih.gov

Mass Spectrometry (MS) Detection: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantitative bioanalysis due to its high sensitivity and selectivity. nih.govresearchgate.net In selected reaction monitoring (SRM) mode, specific precursor-to-product ion transitions are monitored for both Dimenhydrinate (as Diphenhydramine) and this compound. This allows for precise quantification even if there is slight chromatographic separation between the two compounds. nih.gov

| Parameter | Typical Conditions for Dimenhydrinate/Diphenhydramine Analysis | Purpose in Method Development | Reference |

|---|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic retention necessary for separation from polar matrix components. | nih.govijpsr.com |

| Mobile Phase | Acetonitrile : Water or Methanol : Water (with pH modifier) | Controls retention time, resolution, and peak shape. The organic/aqueous ratio is adjusted for optimal elution. | nih.govwaters.comijpsr.com |

| pH Modifier | Formic Acid, Ammonium Bicarbonate | Controls the ionization state of the analyte to ensure consistent retention and good peak symmetry. | nih.govwho.int |

| Flow Rate | 0.5 - 2.0 mL/min (HPLC); ~0.3 mL/min (UPLC) | Affects analysis time, resolution, and system pressure. Optimized for efficiency. | nih.govimpactfactor.org |

| Detection | Tandem Mass Spectrometry (MS/MS) or UV (e.g., 215-229 nm) | MS/MS provides high selectivity and sensitivity for bioanalysis. UV is suitable for higher concentration assays. | nih.govresearchgate.netwho.int |

Method Validation Paradigms for Deuterated Analytical Standards in Research

The use of deuterated compounds like this compound as internal standards (IS) is a cornerstone of quantitative bioanalysis. However, to ensure the reliability and integrity of the data, the analytical method must undergo rigorous validation. europa.eu Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for bioanalytical method validation. europa.euscience.gov The validation process demonstrates that the method is suitable for its intended purpose. nih.govresearchgate.net

Key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences. europa.eunih.gov When using a deuterated IS, selectivity experiments must confirm that the non-deuterated analyte does not contribute to the signal of the IS, and vice versa (a phenomenon known as crosstalk). scispace.com

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate, both within a single analytical run (intra-day) and across different days (inter-day). who.intnih.gov

Calibration Curve: The relationship between the instrument response and the concentration of the analyte must be established. The calibration curve is prepared by spiking a blank biological matrix with known concentrations of the analyte. The range of the curve must cover the expected concentrations in the study samples, with a defined lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ). nih.gov

Matrix Effect: This evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte and the deuterated IS. While stable isotope-labeled standards are designed to compensate for matrix effects, it is still essential to investigate and confirm that the effect is consistent across different sources of the biological matrix. nih.govscispace.com

Stability: The stability of the analyte and the deuterated IS must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, long-term storage stability at frozen temperatures, and the stability of stock solutions. who.inteuropa.eu

Recovery: The efficiency of the extraction process for both the analyte and the deuterated IS from the biological matrix is determined. While the IS is intended to correct for variability in recovery, it is important to ensure that the recovery is consistent and reproducible. scispace.com

| Validation Parameter | Description | Typical Acceptance Criteria (for Regulated Bioanalysis) | Reference |

|---|---|---|---|

| Selectivity | Ability to measure the analyte unequivocally in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | europa.eunih.gov |

| Accuracy | Closeness of mean test results to the true concentration. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). | nih.gov |

| Precision | Closeness of agreement among a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). | nih.gov |

| Calibration Curve | Demonstrates the relationship between instrument response and analyte concentration. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must meet accuracy criteria. | ijpsr.com |

| Matrix Effect | Suppression or enhancement of ionization by matrix components. | The IS-normalized matrix factor should have a CV ≤ 15%. | scispace.com |

| Stability | Chemical stability of the analyte in the biological matrix under specific conditions. | Mean concentrations of stability samples must be within ±15% of nominal concentrations. | who.inteuropa.eu |

Investigations into Deuterium Kinetic Isotope Effects Dkies on Dimenhydrinate Disposition

Theoretical Underpinnings of Kinetic Isotope Effects in Biotransformation

The rate of a chemical reaction can be influenced by the isotopic substitution of an atom at or near a bond that is cleaved during the reaction. This is known as the kinetic isotope effect (KIE) and is a cornerstone in the study of reaction mechanisms, including the biotransformation of drugs. nih.govnih.gov

The deuterium (B1214612) kinetic isotope effect is categorized into primary and secondary effects. A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.govpediaa.com Replacing a hydrogen atom with a deuterium atom at the site of bond cleavage typically leads to a slower reaction rate. ias.ac.in This is because the carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. ias.ac.inwikipedia.org The magnitude of the PKIE, expressed as the ratio of the rate constants (kH/kD), is typically between 6 and 10 for C-H versus C-D bonds. wikipedia.org

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. pediaa.comwikipedia.org These effects are generally smaller than primary effects, with kH/kD values typically around 1.1 to 1.4. wikipedia.org SKIEs can be either normal (kH/kD > 1) or inverse (kH/kD < 1) and provide valuable information about changes in the transition state of a reaction. wikipedia.orgcsbsju.edu

The fundamental reason for the kinetic isotope effect lies in the difference in zero-point vibrational energy (ZPE) between bonds involving different isotopes. wikipedia.orglibretexts.org Due to its greater mass, a deuterium atom vibrates at a lower frequency than a hydrogen atom when bonded to a carbon atom. wikipedia.orgstackexchange.com This results in a lower ZPE for the C-D bond compared to the C-H bond. wikipedia.orglibretexts.org

Consequently, more energy is required to reach the transition state for the cleavage of a C-D bond compared to a C-H bond, leading to a higher activation energy and a slower reaction rate. wikipedia.orglibretexts.org The strength of the C-D bond being greater than the C-H bond is a direct consequence of this difference in ZPE. stackexchange.comfiveable.me This principle is the basis for using deuterium substitution to slow down the metabolism of drugs, potentially improving their pharmacokinetic profiles. nih.govwikipedia.org

Enzyme-Specific DKIE Studies in Drug Metabolism Research

The metabolism of many drugs is catalyzed by a variety of enzymes, and understanding how these enzymes interact with deuterated substrates is crucial for predicting the in vivo consequences of isotopic substitution.

The cytochrome P450 (CYP) family of enzymes plays a central role in the oxidative metabolism of a vast number of drugs. nih.govnih.gov Studies have shown that deuteration of a drug at a site of CYP-mediated metabolism can lead to a significant DKIE, provided that C-H bond cleavage is at least partially rate-limiting. nih.govnih.gov

| Chemotype | Deuterated Form | CYP Isoform | Intrinsic Clearance DKIE (kH/kD) | Reference |

|---|---|---|---|---|

| Chemotype 1 | 1b-1f | CYP3A4 | No significant effect | plos.org |

| Chemotype 2 | 2b (O-methyl deuterated) | CYP3A4 | Isotopically sensitive | plos.org |

| Chemotype 2 | 2c (N-methyl deuterated) | CYP3A4 | Little to no effect | plos.org |

| Chemotype 2 | 2b (O-methyl deuterated) | CYP2C19 | Isotopically sensitive | plos.org |

Besides the CYP enzymes, other enzymes such as aldehyde oxidase (AO) can also be significant contributors to drug metabolism. nih.govuspto.gov AO is known to metabolize nitrogen-containing heterocyclic compounds, and studies with deuterated substrates have shown that this enzyme can exhibit large DKIEs. nih.govuspto.gov For instance, with certain substrates, the DKIE on the intrinsic clearance by AO has been observed to be substantial, indicating that C-H bond cleavage is a rate-limiting step in the catalytic mechanism. uspto.govacs.org

Mechanistic Elucidation of Metabolic Pathways Using Deuterium Labeling

Deuterium labeling is a powerful tool for elucidating the metabolic pathways of drugs and other xenobiotics. wikipedia.orgresearchgate.netacs.org By strategically placing deuterium atoms on a molecule, researchers can trace the fate of different parts of the molecule as it is metabolized.

Identification of Rate-Limiting Steps in Dimenhydrinate (B1670652) Biotransformation

The biotransformation of dimenhydrinate is effectively the metabolism of diphenhydramine (B27). A primary metabolic pathway for diphenhydramine is N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6 at clinically relevant concentrations. nih.gov Other isozymes, including CYP1A2, CYP2C9, and CYP2C19, have been identified as lower-affinity contributors to this process. nih.gov

Observing a significant DKIE (kH/kD > 1) in the N-demethylation of Dimenhydrinate-d12 (B1146425) would provide strong evidence that the cleavage of the C-H bond is a rate-determining step in its metabolism by CYP2D6. nih.gov The magnitude of the DKIE can further elucidate the nature of the transition state of the reaction. While direct experimental data on the DKIE for this compound is not extensively published, the principles of DKIEs in P450-catalyzed N-demethylations are well-established. nih.govnih.gov

| Kinetic Parameter | Expected Observation with this compound (if C-H cleavage is rate-limiting) | Rationale |

| Rate of N-demethylation (Vmax) | Decreased | The C-D bond is stronger than the C-H bond, requiring more energy for cleavage by CYP2D6, thus slowing the reaction rate. |

| Metabolic Clearance (CL) | Decreased | A slower rate of metabolism would lead to a lower overall clearance of the drug from the body. |

| Half-life (t1/2) | Increased | With a reduced rate of elimination, the drug would remain in the systemic circulation for a longer period. |

| Area Under the Curve (AUC) | Increased | A decrease in clearance would result in a greater overall exposure to the drug over time. |

This table presents expected outcomes based on established principles of Deuterium Kinetic Isotope Effects in drug metabolism.

Tracking and Identification of Deuterated Metabolic Intermediates

The use of a deuterated analog like this compound is highly advantageous for metabolite identification and tracking studies. The mass difference between hydrogen and deuterium allows for the clear differentiation of the deuterated drug and its metabolites from their endogenous, non-deuterated counterparts using mass spectrometry-based analytical techniques.

Following the administration of this compound, biological samples such as plasma and urine can be analyzed to track the appearance of deuterated metabolic intermediates. The primary metabolites of diphenhydramine include nordiphenhydramine (N-desmethyldiphenhydramine) and didiphenhydramine (N,N-didesmethyldiphenhydramine), which are formed through sequential N-demethylation. Further oxidation can lead to the formation of diphenylmethoxyacetic acid.

In a study involving this compound, one would expect to identify deuterated versions of these metabolites. For instance, the initial N-demethylation of a this compound, where the deuterium labels are on the N-methyl groups, would result in the formation of a deuterated nordiphenhydramine. Subsequent metabolic steps would yield further deuterated intermediates. This allows for a precise mapping of the metabolic fate of the drug.

| Parent Compound | Potential Deuterated Metabolic Intermediate | Metabolic Reaction |

| This compound | Nordiphenhydramine-d9 | N-demethylation |

| Nordiphenhydramine-d9 | Didiphenhydramine-d6 | N-demethylation |

| Didiphenhydramine-d6 | Diphenylmethoxyacetic acid-d6 | Oxidative deamination |

This table illustrates the potential deuterated metabolites that could be tracked following the administration of a hypothetical this compound, assuming deuteration of the N-methyl and other positions.

Computational Modeling and Quantum Chemistry in DKIE Prediction and Interpretation

Computational approaches, particularly those rooted in quantum chemistry, are increasingly valuable for predicting and interpreting DKIEs in drug metabolism. researchgate.net These methods can provide detailed insights into the reaction mechanisms at an atomic level, complementing experimental findings.

For the biotransformation of Dimenhydrinate, computational models can be employed to simulate the interaction of the diphenhydramine moiety with the active site of CYP2D6. Quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for this purpose. researchgate.net In a QM/MM simulation, the reacting portion of the substrate and the enzyme's active site are treated with a high level of quantum mechanical theory, while the surrounding protein and solvent are modeled using less computationally expensive molecular mechanics force fields.

These models can be used to calculate the energy barriers for the C-H versus C-D bond cleavage in the N-demethylation of diphenhydramine. By comparing the calculated activation energies, a theoretical DKIE can be predicted. This prediction can then be compared with experimental data to validate the proposed reaction mechanism. Furthermore, these computational studies can help to visualize the transition state geometry and understand the electronic factors that influence the rate of the reaction.

Quantitative Structure-Activity Relationship (QSAR) and more advanced Quantitative Structure-Toxicity Relationship (QSTR) models can also be developed using molecular and quantum chemical descriptors to predict the metabolic fate of compounds. mdpi.com While not directly predicting DKIEs, these models can identify the most likely sites of metabolism on a molecule, which is a prerequisite for targeted deuteration studies aimed at leveraging DKIEs to improve a drug's pharmacokinetic profile.

Preclinical Pharmacokinetic and Disposition Research Methodologies with Dimenhydrinate D12

Application of Deuterated Compounds in In Vitro ADME Studies

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental in early drug development. For deuterated compounds, these assays provide the initial evidence of altered metabolic pathways and improved stability compared to their non-deuterated parent molecules. researchgate.netsimsonpharma.com

Assessment of Metabolic Stability in Hepatic Microsomes and Isolated Hepatocytes

Metabolic stability is a critical parameter that predicts a drug's persistence in the body. springernature.com These assays utilize liver-derived systems, such as hepatic microsomes or isolated hepatocytes, which contain the primary enzymes responsible for drug metabolism, particularly cytochrome P450 (CYP450) enzymes. youtube.com The objective is to quantify the rate at which a compound is metabolized.

In these experiments, Dimenhydrinate-d12 (B1146425) would be incubated with human or animal-derived liver microsomes or hepatocytes. springernature.comyoutube.com The concentration of the compound is measured over time to determine its rate of depletion. A slower rate of metabolism for this compound compared to non-deuterated Dimenhydrinate (B1670652) would indicate successful attenuation of metabolic breakdown due to the KIE. nih.gov Key parameters derived from these studies include the in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo hepatic clearance. nih.govyoutube.com

Table 1: Illustrative Metabolic Stability of a Deuterated Compound in Human Liver Microsomes (HLM) This table presents representative data for a hypothetical deuterated compound to illustrate the expected outcome for this compound, as specific data is not publicly available.

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Parent Compound | 25 | 27.7 |

| Deuterated Compound (e.g., this compound) | 70 | 9.9 |

The data demonstrates a significant increase in the half-life and a corresponding decrease in intrinsic clearance for the deuterated analog, suggesting improved metabolic stability. nih.govnih.gov

Enzyme Kinetic Studies with Deuterated Substrates

Enzyme kinetic studies are performed to understand how a deuterated compound interacts with specific metabolic enzymes. nih.gov These studies are essential for confirming that the KIE is the mechanism behind observed improvements in metabolic stability and for identifying the specific metabolic pathways that are affected. nih.govnih.gov

By measuring the rate of reaction at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. ucl.ac.uk For a deuterated substrate like this compound, an increase in the Km or a decrease in the Vmax compared to the non-deuterated version would provide quantitative evidence of a slower metabolic process. nih.gov This information is vital for predicting how the drug will behave in the complex enzymatic environment of the body.

Table 2: Representative Enzyme Kinetic Parameters for Metabolism of a Deuterated Substrate This table shows example data illustrating the kinetic isotope effect on enzyme-mediated metabolism, as would be expected for this compound.

| Substrate | Vmax (pmol/min/mg protein) | Km (µM) | CLint (Vmax/Km) |

| Parent Compound | 150 | 15 | 10.0 |

| Deuterated Compound (e.g., this compound) | 135 | 45 | 3.0 |

The results indicate that deuteration leads to a lower affinity (higher Km) and a reduced rate of intrinsic clearance by the enzyme, confirming the impact of the kinetic isotope effect. nih.govucl.ac.uk

In Vivo Disposition Research in Preclinical Animal Models

Following promising in vitro results, research progresses to in vivo studies using preclinical animal models (e.g., mice, rats) to understand the compound's behavior in a whole biological system. nih.govresearchgate.net These studies are critical for evaluating the complete ADME profile of this compound.

Mass Balance Studies for Comprehensive Excretion Profiling

Mass balance studies are the definitive method for determining the routes and rates of elimination of a drug and its metabolites from the body. bioivt.comnih.gov These studies typically use a radiolabeled version of the drug to ensure that all drug-related material can be tracked and quantified. sci-hub.seadmescope.com

In a typical study, a single dose of radiolabeled this compound is administered to animal models. Urine, feces, and in some cases, expired air are collected over an extended period until the majority of the administered radioactivity is recovered. nih.govyoutube.com The analysis provides a complete picture of the excretion pathways (e.g., renal vs. fecal) and can highlight if any drug-related material is retained in the body. sci-hub.seadmescope.com The goal is to achieve a mass balance where the amount of radioactivity recovered is close to 100% of the administered dose. nih.gov

Table 3: Example Mass Balance Data in Rats Following a Single Oral Dose of a Labeled Compound This table provides a representative summary of excretion data from a mass balance study.

| Excretion Route | Cumulative % of Administered Dose Recovered (0-72h) |

| Urine | 65% |

| Feces | 32% |

| Total Recovery | 97% |

Research on Absorption Mechanisms and Bioavailability Assessment

This phase of research focuses on how well this compound is absorbed into the systemic circulation after administration. Bioavailability (F) is a measure of the fraction of the administered dose that reaches the bloodstream unchanged. Deuteration can potentially improve oral bioavailability by reducing first-pass metabolism in the liver. nih.govnih.gov

To assess bioavailability, the plasma concentration of this compound is measured over time after both intravenous (IV) and oral administration in animal models. researchgate.net The area under the plasma concentration-time curve (AUC) is calculated for both routes. The absolute bioavailability is then determined by comparing the AUC from the oral dose to the AUC from the IV dose (which is assumed to be 100% bioavailable). An increase in bioavailability for this compound compared to its non-deuterated counterpart would be a significant therapeutic advantage. researchgate.netnih.gov

Distribution Studies in Specific Tissues and Biological Compartments

Tissue distribution studies are performed to understand where a drug and its metabolites travel within the body and whether they accumulate in specific organs or tissues. scispace.comresearchgate.net This is crucial for understanding both the therapeutic action and the potential for localized toxicity.

These studies often involve administering labeled this compound to animals and then analyzing the concentration of the label in various tissues (e.g., brain, liver, kidney, heart) at different time points. nih.gov Techniques like quantitative whole-body autoradiography (QWBA) can provide a detailed visual map of the drug's distribution. scispace.com For this compound, it would be important to assess its distribution to the central nervous system, a key site of action for its therapeutic effects.

Table 4: Illustrative Tissue Distribution of a Deuterated Compound in Rats (µg equivalents/g tissue) 4 hours Post-Dose This table presents hypothetical data on the concentration of a deuterated compound in various tissues.

| Tissue | Concentration (µg eq/g) |

| Blood | 0.5 |

| Brain | 1.2 |

| Liver | 8.5 |

| Kidney | 6.2 |

| Heart | 2.1 |

| Muscle | 0.8 |

This data helps build a comprehensive pharmacokinetic model of how this compound is absorbed, distributed, metabolized, and ultimately excreted by the body.

Despite a comprehensive search for preclinical pharmacokinetic and disposition research methodologies specifically involving this compound, no publicly available scientific literature or data could be retrieved that details pharmacokinetic modeling and simulation informed by data from this specific deuterated compound.

Research into the pharmacokinetics of the non-deuterated form, dimenhydrinate, and its active component, diphenhydramine (B27), is well-documented. These studies form the basis of our understanding of the drug's absorption, distribution, metabolism, and excretion. The use of stable isotope-labeled compounds, such as those incorporating deuterium (B1214612) (e.g., this compound), is a well-established methodology in pharmacokinetic research to trace the metabolism and disposition of a drug with high precision. This approach can differentiate between the administered drug and its metabolites, and when co-administered with the non-deuterated drug, it can serve as an internal standard for highly accurate quantification.

Pharmacokinetic modeling and simulation are powerful tools in drug development. They utilize mathematical models to predict the time course of a drug's concentration in the body. Data from studies using deuterated compounds like this compound would be invaluable for refining these models. Such data would allow for more accurate characterization of key pharmacokinetic parameters, including clearance, volume of distribution, and bioavailability. This enhanced accuracy helps in predicting drug behavior in different physiological and pathological conditions and in designing more effective and safer dosing regimens.

While the principles of using deuterated compounds to inform pharmacokinetic models are well-established, specific research findings and data tables for this compound in the context of preclinical pharmacokinetic modeling and simulation are not available in the public domain at this time. Therefore, a detailed analysis and presentation of research findings, as requested, cannot be provided.

Advanced Spectroscopic and Spectrometric Characterization of Dimenhydrinate D12

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Localization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the non-destructive examination of molecular structures. For isotopically labeled compounds like Dimenhydrinate-d12 (B1146425), NMR provides definitive evidence of the location and extent of deuterium (B1214612) incorporation.

Deuterium NMR (²H NMR) in Positional Analysis and Conformational Studies

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. Since the natural abundance of deuterium is very low (approx. 0.015%), a ²H NMR spectrum of an intentionally deuterated compound like this compound will exhibit strong signals only from the sites of isotopic enrichment.

Dimenhydrinate (B1670652) is a salt composed of two molecules: diphenhydramine (B27) and 8-chlorotheophylline (B119741). In this compound, the deuterium labels are typically introduced on the four N-methyl groups—two on the diphenhydramine moiety and two on the 8-chlorotheophylline moiety. A ²H NMR experiment would therefore be expected to show two distinct signals, corresponding to the two different chemical environments of the deuterated methyl groups (-N(CD₃)₂ on diphenhydramine and the two N-CD₃ groups on the xanthine (B1682287) core of 8-chlorotheophylline). The chemical shifts of these signals in the ²H spectrum directly correlate with the proton (¹H) chemical shifts of the same groups, allowing for unambiguous positional assignment of the deuterium labels.

Furthermore, the quadrupolar nature of the deuterium nucleus makes ²H NMR sensitive to the local electronic environment and molecular dynamics. This allows for detailed conformational studies and analysis of molecular motion in solution.

Multidimensional NMR Techniques for Complex Isotope Pattern Determination

While ²H NMR confirms the location of deuterium, multidimensional NMR techniques provide a comprehensive structural elucidation. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC: An HSQC experiment correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. In the case of this compound, the deuterated methyl carbons (-CD₃) would be "invisible" in a standard ¹H-¹³C HSQC spectrum because they lack attached protons. This absence of expected cross-peaks for the N-methyl groups serves as secondary confirmation of successful deuteration at these positions.

HMBC: An HMBC experiment shows correlations between nuclei separated by two or three bonds. This technique can be used to confirm the connectivity around the deuterated sites. For example, correlations could be observed between the deuterated methyl carbons and nearby protons on the ethyl chain of the diphenhydramine moiety or the purine (B94841) ring of the 8-chlorotheophylline moiety, solidifying the structural assignment.

The following table illustrates the expected NMR data based on the structure of this compound.

| Group | Technique | Expected Observation | Purpose |

| N-CD₃ (Diphenhydramine) | ²H NMR | Signal at ~2.3 ppm | Confirms D position |

| N-CD₃ (8-Chlorotheophylline) | ²H NMR | Signals at ~3.2 and ~3.4 ppm | Confirms D positions |

| N-CD₃ Carbons | ¹³C NMR | Signals appear as 1:1:1 triplets (due to C-D coupling) | Confirms D position |

| N-CH₂- | ¹H-¹³C HSQC | Absence of cross-peaks for N-methyl groups | Confirms deuteration |

| N-CD₃ Carbons & Ring Protons | ¹H-¹³C HMBC | Correlations confirm connectivity around deuteration sites | Structural elucidation |

High-Resolution Mass Spectrometry (HRMS) for Isotope Ratio Analysis and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is crucial for verifying the molecular weight of this compound with high accuracy and for its application in quantitative studies.

Isotope Dilution Mass Spectrometry Principles

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative technique that utilizes isotopically labeled compounds to achieve high precision and accuracy. nih.govresearchgate.net The principle involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the unlabeled analyte of interest (Dimenhydrinate). nist.gov

The labeled standard is chemically identical to the analyte, so it behaves identically during sample preparation, extraction, and chromatographic separation. Any sample loss during these steps will affect both the analyte and the standard equally. The mass spectrometer distinguishes between the analyte and the standard based on their mass difference. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the exact concentration of the analyte in the original sample can be calculated with high precision, correcting for any procedural variations.

Vibrational Spectroscopy (Infrared and Raman) in Deuterated Compound Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide a molecular "fingerprint" by probing the vibrations of chemical bonds. mdpi.comamericanpharmaceuticalreview.com These methods are highly sensitive to isotopic substitution. nih.govnih.gov

The substitution of hydrogen (¹H) with deuterium (²H) significantly alters the vibrational frequency of the corresponding bond. The vibrational frequency is inversely proportional to the reduced mass of the atoms involved. Because deuterium is twice as heavy as hydrogen, the C-D bond has a lower vibrational frequency than the C-H bond.

C-H Stretching: Typically observed in the IR spectrum in the range of 2850–3000 cm⁻¹.

C-D Stretching: Appears in a much lower, less crowded region of the spectrum, around 2100–2250 cm⁻¹.

This distinct shift provides a clear and unambiguous spectral marker for deuteration. In the analysis of this compound, the presence of strong absorption bands in the C-D stretching region and a corresponding decrease in the intensity of specific C-H stretching bands (associated with the N-methyl groups) would serve as definitive proof of successful isotopic labeling. Raman spectroscopy offers similar advantages and can be used as a complementary technique. americanpharmaceuticalreview.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Observation in this compound |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Reduced intensity of N-CH₃ signals |

| C-D Stretch (Aliphatic) | 2100 - 2250 | Strong, distinct signals appear |

| C-H Bend | 1350 - 1480 | Shift to lower frequencies for C-D bend modes (~950-1100 cm⁻¹) |

An article on the advanced spectroscopic and spectrometric characterization of this compound cannot be generated at this time. A thorough search for relevant scientific literature and data has revealed a lack of specific information on the vibrational frequency shifts, intermolecular interactions, and conformational dynamics of this particular deuterated compound.

To produce a scientifically accurate and informative article as per the detailed instructions, specific research findings on this compound are essential. Without access to such data, any attempt to generate content for the specified sections and subsections would be speculative and would not meet the required standards of scientific accuracy and sourcing.

Therefore, until such research is published and becomes publicly accessible, it is not possible to fulfill the request for an article on the "."

Future Research Directions and Emerging Methodologies for Deuterated Dimenhydrinate Analogs

Development of Novel and Regioselective Deuteration Strategies

The synthesis of deuterated compounds, including analogs of dimenhydrinate (B1670652), is a rapidly evolving field. acs.org Future research will likely focus on developing more efficient and precise methods for introducing deuterium (B1214612) into specific molecular positions. snnu.edu.cn Traditional methods often require multi-step syntheses or harsh conditions, leading to poor atom economy. snnu.edu.cn Modern strategies are shifting towards late-stage functionalization, which allows for the direct replacement of hydrogen with deuterium in a fully formed molecule. snnu.edu.cn

A significant area of development is regioselective deuteration , which is the ability to target specific C-H bonds for deuteration. snnu.edu.cn This is crucial because the therapeutic benefits of deuteration are often tied to slowing metabolism at a particular site in the molecule. informaticsjournals.co.in Recent advancements include the use of transition-metal catalysts, such as iridium, palladium, and ruthenium, to achieve high regioselectivity. snnu.edu.cnresearchgate.net For instance, palladium on carbon (Pd/C) has been used for regioselective deuteration at the benzylic position using D2O as the deuterium source. snnu.edu.cn Photocatalytic methods are also emerging as a powerful tool for site-selective deuteration under mild conditions. researchgate.net

Another promising approach involves hydrogen isotope exchange (HIE) reactions. snnu.edu.cnresearchgate.net These methods directly swap hydrogen for deuterium and are becoming more sophisticated. researchgate.net For example, researchers have developed programmable labeling platforms that allow access to specifically deuterated indoles using palladium catalysis or metal-free, acid-mediated conditions. acs.org Such precise control is highly desirable for creating deuterated analogs of complex molecules like dimenhydrinate. The development of these novel strategies will make the synthesis of specifically deuterated dimenhydrinate analogs more accessible and cost-effective. anr.fr

Integration of Deuterated Dimenhydrinate Research with Systems Biology Approaches

Systems biology, which studies the complex interactions within biological systems, offers a powerful framework for understanding the broader effects of deuterated drugs like dimenhydrinate-d12 (B1146425). Instead of focusing on a single target, systems biology approaches can analyze how the altered pharmacokinetic profile of a deuterated drug impacts multiple metabolic pathways and cellular networks. nih.gov

Future research could integrate data from genomics, proteomics, and metabolomics to build comprehensive models of how deuterated dimenhydrinate is processed in the body. For example, metabolomics studies could identify changes in the levels of various metabolites following administration of this compound, revealing shifts in metabolic pathways. nih.gov This is particularly relevant as deuteration can cause "metabolic shunting," where the blockage of one metabolic route leads to an increase in others. nih.gov

Furthermore, the use of deuterated compounds as metabolic probes is a growing area of interest. anr.fr Deuterated analogs of nutrients or drugs can be traced through metabolic pathways using techniques like deuterium metabolic imaging (DMI). anr.fr This could provide unprecedented insights into the absorption, distribution, metabolism, and excretion (ADME) of dimenhydrinate and how its deuterated form behaves differently at a systemic level. By combining deuterated drug research with systems biology, a more holistic understanding of the therapeutic effects and potential off-target impacts can be achieved.

Advanced Computational and In Silico Modeling for Predicting Deuterium Effects on Drug Disposition

Computational and in silico models are becoming indispensable tools in drug discovery and development, and they hold significant promise for research on deuterated compounds like this compound. alfa-chemistry.comresearchgate.net These models can predict how deuterium substitution will affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties, thereby guiding the design of more effective deuterated analogs. informaticsjournals.co.inalfa-chemistry.com

One of the key applications of in silico modeling is the prediction of the kinetic isotope effect (KIE) . The KIE is the change in reaction rate that occurs when a hydrogen atom is replaced by deuterium, and it is the fundamental reason why deuteration can slow down drug metabolism. informaticsjournals.co.in Computational models can simulate the interaction between a deuterated drug and metabolic enzymes, such as cytochrome P450s, to predict the magnitude of the KIE at different positions in the molecule. mdpi.com This allows researchers to identify the optimal sites for deuteration to achieve the desired therapeutic effect. alfa-chemistry.com

Advanced computational approaches, including machine learning and deep learning, are being developed to predict various aspects of drug disposition. researchgate.net These models can be trained on large datasets of known drugs and their deuterated analogs to learn the complex relationships between molecular structure and pharmacokinetic properties. acs.orgresearchgate.net For instance, in silico models can predict changes in lipophilicity (LogP) and solubility (LogS) upon deuteration, which are critical factors for drug absorption and distribution. informaticsjournals.co.inuobaghdad.edu.iq As these models become more accurate, they will play an increasingly important role in the rational design of deuterated drugs, reducing the need for extensive and costly experimental studies. alfa-chemistry.comresearchgate.net

Role of this compound in Establishing New Reference Standards for Drug Research

This compound, as a stable isotope-labeled compound, plays a crucial role as a reference standard in various analytical applications, particularly in quantitative analysis using mass spectrometry (MS). clearsynth.comwisdomlib.org In bioanalytical methods, internal standards are essential for ensuring the accuracy and precision of measurements. cerilliant.comscioninstruments.com They are added to samples at a known concentration to correct for variations that can occur during sample preparation, injection, and analysis. cerilliant.comscioninstruments.com

Deuterated compounds like this compound are considered the gold standard for use as internal standards in MS-based assays. aptochem.com This is because their physical and chemical properties are nearly identical to their non-deuterated counterparts, meaning they behave similarly during extraction and chromatography. aptochem.com However, their increased mass allows them to be distinguished from the analyte of interest by the mass spectrometer. aptochem.com This co-elution and mass differentiation are critical for accurate quantification, especially in complex biological matrices where matrix effects can interfere with the analysis. clearsynth.comaptochem.com

The use of this compound as a certified reference material (CRM) further enhances its value in drug research. sigmaaldrich.com CRMs are produced and certified under stringent quality control standards, ensuring their purity and identity. sigmaaldrich.com This makes them suitable for a wide range of applications, including pharmaceutical quality control, method development and validation, and calibration of analytical instruments. clearsynth.comsigmaaldrich.com As analytical techniques become more sensitive and regulatory requirements more stringent, the demand for high-quality, reliable reference standards like this compound will continue to grow, solidifying its importance in the pharmaceutical industry. nih.gov

Interactive Data Table: Properties of Dimenhydrinate and its Deuterated Analog

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Application |

|---|---|---|---|---|

| Dimenhydrinate | 523-87-5 | C24H28ClN5O3 | 469.96 | Antiemetic, Pharmaceutical Reference Standard sigmaaldrich.comdrugbank.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Dimenhydrinate |

| This compound |

| Diphenhydramine (B27) |

| 8-chlorotheophylline (B119741) |

| Indoles |

| Deuterium |

| Palladium |

| Iridium |

Q & A

Q. How to optimize this compound detection in complex matrices like cerebrospinal fluid (CSF)?

- Methodological Answer : Develop a solid-phase microextraction (SPME) protocol paired with UPLC-QTOF-MS. Optimize extraction phases (e.g., hydrophilic-lipophilic balance) and validate selectivity against structurally similar metabolites .

- Data Consideration : Provide chromatograms pre/post optimization and detection limit comparisons in tabular format .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.